

2,3-Diaminophenol chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2,3-Diaminophenol**

Cat. No.: **B1330466**

[Get Quote](#)

An In-depth Technical Guide to the Chemical Properties of **2,3-Diaminophenol**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of **2,3-Diaminophenol**, a versatile aromatic compound with significant applications in synthetic chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound's characteristics and reactivity.

Chemical and Physical Properties

2,3-Diaminophenol is an aromatic organic compound containing a phenol ring substituted with two adjacent amino groups. Its structure lends itself to a variety of chemical reactions, making it a valuable building block in the synthesis of heterocyclic compounds, polymers, and coordination complexes.

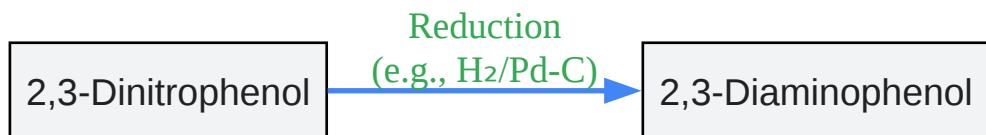
Table 1: General and Physical Properties of **2,3-Diaminophenol**

Property	Value	Reference
IUPAC Name	2,3-diaminophenol	[1]
Synonyms	3-Hydroxy-o-phenylenediamine	[2]
CAS Number	59649-56-8	[1]
Molecular Formula	C ₆ H ₈ N ₂ O	[1]
Molecular Weight	124.14 g/mol	[1] [2]
Appearance	White to off-white or grey crystalline powder	[3] [4]
Melting Point	161-165 °C (lit.)	[3] [5] [6] [7]
Boiling Point	303.6 ± 27.0 °C (Predicted)	[3]
Density	1.343 ± 0.06 g/cm ³ (Predicted)	[3]
pKa	9.81 ± 0.10 (Predicted)	[3]
Solubility	Insoluble in water	[2]

Spectral Data

The structural features of **2,3-Diaminophenol** can be elucidated through various spectroscopic techniques.

Table 2: Spectral Properties of **2,3-Diaminophenol**

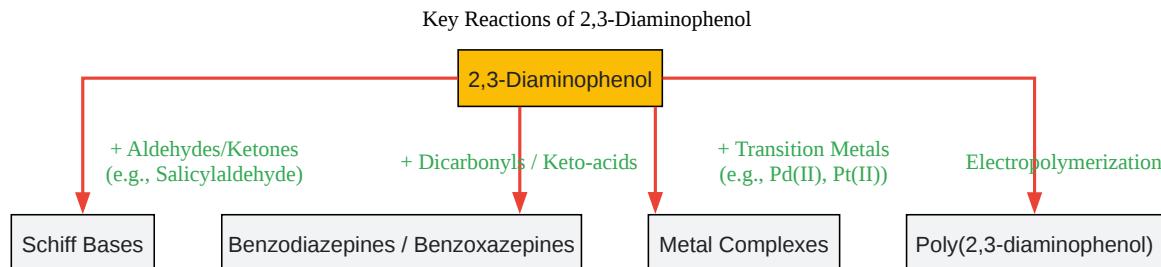

Technique	Data	Reference
¹ H NMR	Spectra available in DMSO-d ₆	[6] [8] [9]
¹³ C NMR	Spectra available	[10]
Infrared (IR)	ATR-IR spectra available	[1] [11]
Mass Spectrometry (MS)	GC-MS data available	[10]
UV Absorption Maxima	280-290 nm and 320-340 nm	[8]

Synthesis and Reactivity

2,3-Diaminophenol is a reactive molecule due to the presence of nucleophilic amino groups and an activated aromatic ring. It participates in a range of chemical transformations.

Synthesis

A common synthetic route to **2,3-Diaminophenol** involves the reduction of 2,3-dinitrophenol.


[Click to download full resolution via product page](#)

Caption: Synthesis of **2,3-Diaminophenol**.

Key Reactions

2,3-Diaminophenol serves as a precursor for the synthesis of various complex molecules.

- Condensation Reactions: It readily reacts with carbonyl compounds like aldehydes and ketones to form Schiff bases and heterocyclic compounds such as benzodiazepines and benzoxazepines.[5][12]
- Formation of Complexes: It can form complexes with transition metals, including palladium(II) and platinum(II).[5][8]
- Electrochemical Oxidation: **2,3-Diaminophenol** can undergo electropolymerization to form poly(**2,3-diaminophenol**).[5][13]

[Click to download full resolution via product page](#)

Caption: Major reaction pathways of **2,3-Diaminophenol**.

Experimental Protocols

Synthesis of 2,3-Diaminophenol (General Procedure)

A general method for the synthesis of aminophenols involves the reduction of the corresponding nitrophenols. For **2,3-diaminophenol**, this is typically achieved through the catalytic hydrogenation of 2,3-dinitrophenol.

Experimental Workflow: Synthesis of 2,3-Diaminophenol

[Click to download full resolution via product page](#)

Caption: General workflow for synthesizing **2,3-Diaminophenol**.

Synthesis of a Schiff Base with Salicylaldehyde

The reaction of **2,3-diaminophenol** with salicylaldehyde yields an unsymmetrical Schiff base.

[12]

- Procedure: Salicylaldehyde and **2,3-diaminophenol** are reacted in a 2:1 molar ratio in absolute ethanol. The mixture is stirred at 50 °C for 1 hour.[12] The resulting Schiff base can then be used as a ligand for the coordination of metal ions.[12]

Electropolymerization of 2,3-Diaminophenol

Poly(**2,3-diaminophenol**) can be synthesized via electrochemical oxidation.

- Procedure: The electropolymerization is typically carried out using cyclic voltammetry.[13] It has been noted that obtaining appropriate deposits requires the use of very anhydrous acetonitrile as the solvent.[13]

General Spectroscopic Characterization Protocols

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Prepare a sample by dissolving 5-25 mg of **2,3-diaminophenol** in approximately 0.6-0.7 mL of a deuterated solvent, such as DMSO-d₆.[8][9][14]
 - Filter the solution into a clean NMR tube to remove any particulate matter.[1][14]
 - Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.
- Infrared (IR) Spectroscopy:
 - Place a small amount of the powdered **2,3-diaminophenol** sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.[11][15]
 - Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.[16]
- Mass Spectrometry (MS):
 - Prepare a dilute solution of the sample in a suitable volatile solvent.

- Introduce the sample into the mass spectrometer, often via a chromatographic system like Gas Chromatography (GC) for volatile compounds.[17][18]
- Ionize the sample using an appropriate technique (e.g., Electron Ionization for GC-MS) and analyze the mass-to-charge ratio of the resulting ions.[19]

Safety and Handling

2,3-Diaminophenol is a chemical that requires careful handling in a laboratory setting.

Table 3: GHS Hazard Information for **2,3-Diaminophenol**

Hazard Statement	Code	Description	Reference
Acute Toxicity, Oral	H302	Harmful if swallowed	[1]
Skin Corrosion/Irritation	H315	Causes skin irritation	[1]
Serious Eye Damage/Eye Irritation	H319	Causes serious eye irritation	[1]
Acute Toxicity, Inhalation	H332	Harmful if inhaled	[1]
Specific target organ toxicity, single exposure	H335	May cause respiratory irritation	[1]

Personal Protective Equipment (PPE):

- Eye Protection: Safety glasses or goggles.
- Hand Protection: Chemical-resistant gloves.
- Respiratory Protection: Use in a well-ventilated area or with a respirator if dust is generated.
- Skin and Body Protection: Lab coat.

Storage: Store in a cool, dry, dark place in a tightly sealed container under an inert atmosphere.

[3]

This guide provides a foundational understanding of the chemical properties and handling of **2,3-Diaminophenol**. For specific applications and advanced research, consulting primary literature is recommended.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. NMR Sample Preparation [nmr.chem.umn.edu]
- 2. researchgate.net [researchgate.net]
- 3. US3206513A - Process for the preparation of salicylaldehyde - Google Patents [patents.google.com]
- 4. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. 2,3-Diaminophenol(59649-56-8) 1H NMR spectrum [chemicalbook.com]
- 7. CN101085741A - Method for synthesizing 3,4-diaminophenol - Google Patents [patents.google.com]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. How to make an NMR sample [chem.ch.huji.ac.il]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. dev.spectrabase.com [dev.spectrabase.com]
- 12. researchgate.net [researchgate.net]
- 13. investigadores.uta.cl [investigadores.uta.cl]
- 14. cif.iastate.edu [cif.iastate.edu]
- 15. EMMI Materials - Infrared Spectroscopy [emmi-materials.cnrs.fr]

- 16. ehealth.kcl.ac.uk [ehealth.kcl.ac.uk]
- 17. drugfuture.com [drugfuture.com]
- 18. organomation.com [organomation.com]
- 19. rsc.org [rsc.org]
- To cite this document: BenchChem. [2,3-Diaminophenol chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1330466#2-3-diaminophenol-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com